molecular formula C15H14N4O3S B2810382 2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941986-78-3

2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2810382
CAS RN: 941986-78-3
M. Wt: 330.36
InChI Key: BOMWRSCUCADUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Pharmaceutical and Medicinal Chemistry

Pyridazinone derivatives, including compounds like 2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, have shown a range of activities beneficial in pharmaceutical and medicinal chemistry. They have been studied for their potential in treating various conditions due to their diverse biological activities. For instance, compounds in this class have been found to exhibit cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002).

Antibacterial and Antioxidant Properties

Studies have also focused on the synthesis of new derivatives and their antibacterial and antioxidant activities. Thiazolidinone compounds, which share a structural resemblance with pyridazinone derivatives, have been synthesized and evaluated for their efficacy against bacterial strains like E. coli, S. aureus, and B. subtilis, often showing more significant activity than standard references (Hamdi et al., 2012). Similarly, thiazole derivatives have been synthesized and screened for antimicrobial activities, showing significant effects against various bacterial and fungal strains (Saravanan et al., 2010).

Crystal Structure Analysis

Crystal structure analysis of related thiazolidin compounds has provided insights into their chemical behavior and potential applications in drug design. These studies reveal the molecular structures and interactions that may contribute to their biological activity (Galushchinskiy et al., 2017).

Antinociceptive Activity

Research into pyridazinone derivatives has also included the exploration of their antinociceptive properties. This is significant for the development of new pain management solutions. Studies have found that certain derivatives in this class are more potent than aspirin in animal models (Doğruer et al., 2000).

Radiochemical Synthesis

In the field of imaging and diagnostics, research has been conducted on the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives. These compounds are potential PET tracers, which can be used in imaging studies to track biological processes and diagnose diseases (Gao et al., 2016).

Anticancer Research

The development and testing of novel thiazole derivatives for anticancer activity have been a significant area of research. These compounds have shown promise in in vitro studies against various cancer cell lines, including leukemia, melanoma, and lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

properties

IUPAC Name

2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-8-17-13-14(23-8)12(9-3-5-10(22-2)6-4-9)18-19(15(13)21)7-11(16)20/h3-6H,7H2,1-2H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMWRSCUCADUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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